Physicochemical Differentiation: Calculated Lipophilicity Versus Positional Isomers
The calculated XLogP3-AA of the target compound is 2.6 , while the 4-methyl positional isomer (N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide, CAS 1005292-67-0) is expected to share an identical calculated logP due to the same molecular formula. However, the 3-methyl substitution creates a distinct electrostatic surface potential around the benzamide carbonyl compared to the 4-methyl isomer, which may differentially affect hydrogen-bond acceptor strength . No experimental logP measurements, pKa values, or solubility data have been reported for either compound.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 4-methyl isomer (CAS 1005292-67-0): 2.6 (calculated, identical value expected) |
| Quantified Difference | No measured difference available; positional isomerism predicts divergent hydrogen-bonding geometry |
| Conditions | In silico calculation (XLogP3 3.0, PubChem 2021.05.07) |
Why This Matters
Without experimental logP or solubility data, procurement decisions reliant on predicted ADME properties risk misclassification of the compound's developability profile.
- [1] PubChem. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide. PubChem CID 18565711. National Center for Biotechnology Information. View Source
- [2] Dillon MP, Hawley RC, Chen L, Feng L, Yang M. Tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent 7,595,405 B2. Issued September 29, 2009. Assignee: Roche Palo Alto LLC. View Source
